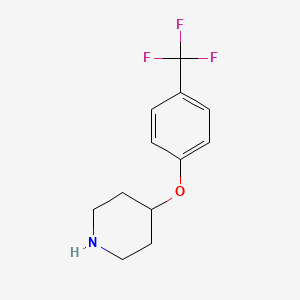
4-(4-(Trifluoromethyl)phenoxy)piperidine
概要
説明
“4-(4-(Trifluoromethyl)phenoxy)piperidine” is a chemical compound used in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1. It has a molecular formula of C12H14F3NO2.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Unfortunately, detailed synthesis procedures are not readily available in the search results. However, it’s known that the compound is used in the preparation of substituted aminoquinolones1.Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H22. This code provides a specific description of the molecule’s structure.
Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-(Trifluoromethyl)phenoxy)piperidine” are not readily available in the search results. However, it’s known that the compound plays a role in the synthesis of substituted aminoquinolones1.Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.242. It’s a solid at room temperature and should be stored in a refrigerator1. The compound has a purity of 95%1.科学的研究の応用
-
Agrochemical and Pharmaceutical Ingredients
- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results : The source mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Pest Control
- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used in the protection of crops from pests .
- Results : The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
-
Pain Management
-
Acaricide Development
-
Analgesic Potential
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s associated with acute toxicity when ingested (Hazard Statements H302). It can also cause skin irritation and serious eye irritation. Inhalation can lead to specific target organ toxicity, affecting the respiratory system3.
将来の方向性
The future directions for this compound are not explicitly stated in the search results. However, given its use in the preparation of substituted aminoquinolones as DGKα inhibitors for immune activation1, it’s likely that future research will continue to explore its potential applications in this area.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)piperidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

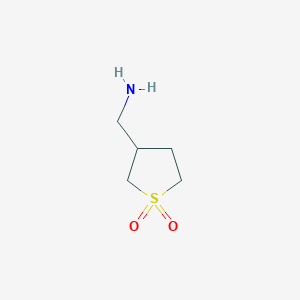
![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B1350173.png)
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
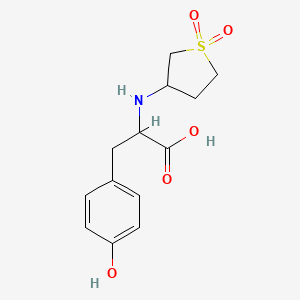
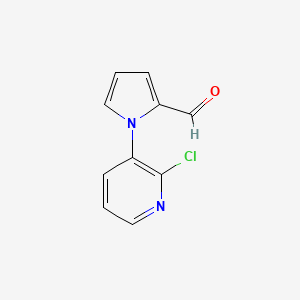
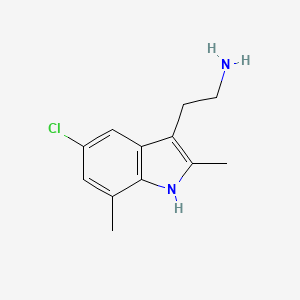
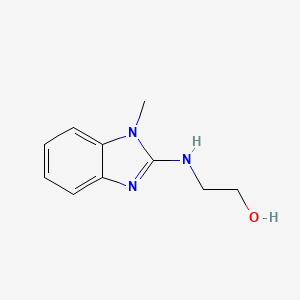
![1,2-Bis[2'-(trifluoromethyl)phenyl]ethane](/img/structure/B1350187.png)
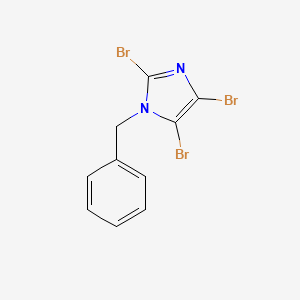
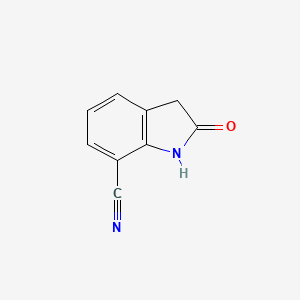
![[4-(cyclopropylcarbamoyl)phenyl]boronic Acid](/img/structure/B1350193.png)
![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)
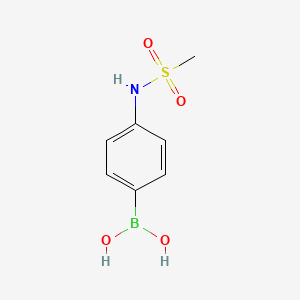
![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)